molecular formula C13H12ClNO B3052619 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 428467-92-9

1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B3052619
CAS No.: 428467-92-9
M. Wt: 233.69 g/mol
InChI Key: OHUJFCXYVKQJKN-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C13H12ClNO and its molecular weight is 233.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Rearrangements and Synthesis

1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been studied in the context of molecular rearrangements and synthesis. Research has focused on the interconversion of structural isomers in certain conditions, such as when heated in specific solvents. This interconversion is influenced by the electronic properties of the substituents, demonstrating its utility in synthetic chemistry for creating specific molecular structures (L'abbé et al., 1990).

Chromatographic Separation and Enantiomers

Studies have been conducted on the chromatographic separation of enantiomers of sterically hindered N-aryl pyrroles, including derivatives similar to this compound. This research provides insights into the separation techniques and the stability of these compounds, which is crucial for applications where specific enantiomers are desired (Vorkapić-Furač et al., 1989).

Labeling and Synthesis for Research

The compound has also been used in the labeling and synthesis of complex molecules for research purposes. For instance, it has been involved in the synthesis of guanidinium acetate labeled with carbon isotopes, useful in various scientific studies, particularly in the area of molecular biology and chemistry (Almeida et al., 2005).

Synthesis and Characterization

Further research includes the synthesis and characterization of various pyrrole derivatives. These studies often focus on understanding the molecular structure, spectral data, and potential applications of these compounds in different fields, ranging from materials science to pharmaceutical research (Louroubi et al., 2019).

Properties

IUPAC Name

1-(3-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-6-11(8-16)10(2)15(9)13-5-3-4-12(14)7-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUJFCXYVKQJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358254
Record name 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428467-92-9
Record name 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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